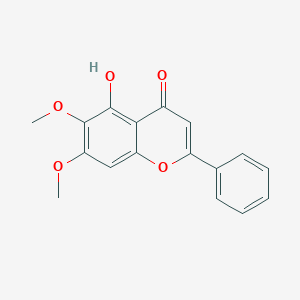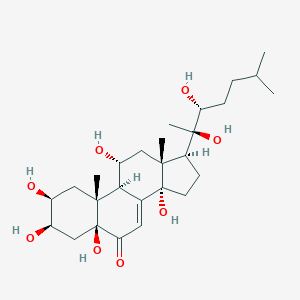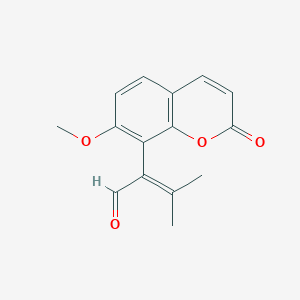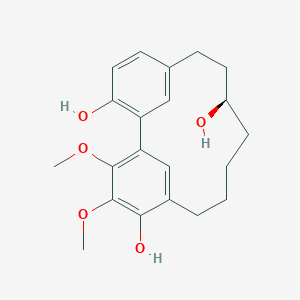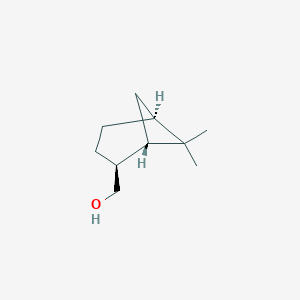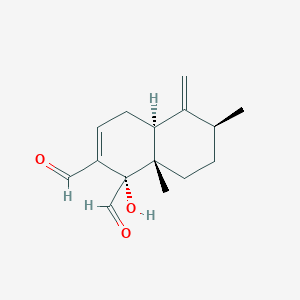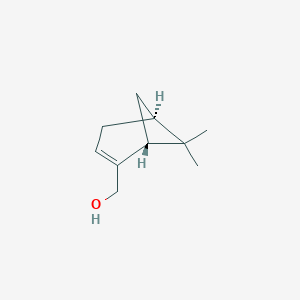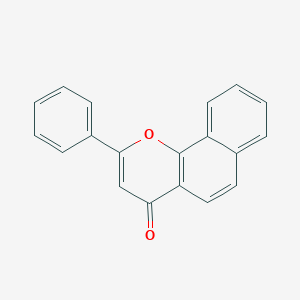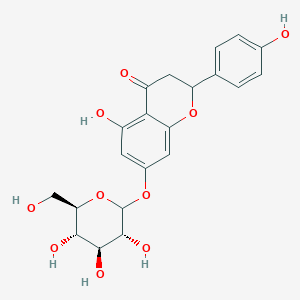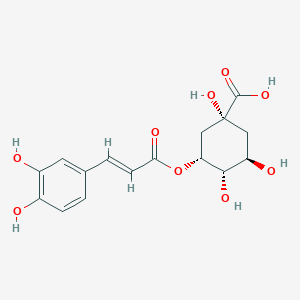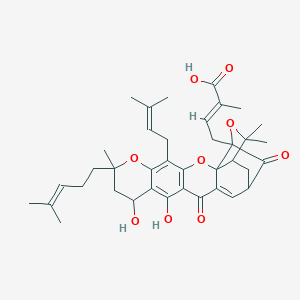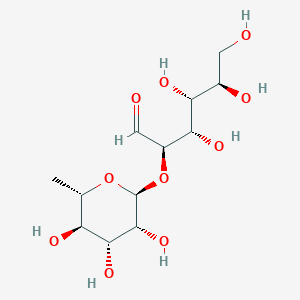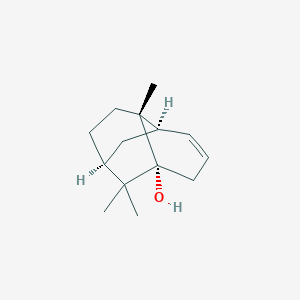
(+)-Norpatchoulenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Norpatchoulenol is a chemical compound that belongs to the family of bicyclic sesquiterpenoids. It is a colorless, odorless, and viscous liquid that is commonly used in scientific research. (+)-Norpatchoulenol has been studied for its potential use in various applications, including as a flavor and fragrance agent, as well as in the development of new drugs.
Mécanisme D'action
The mechanism of action of (+)-Norpatchoulenol is not fully understood. However, studies have shown that it exhibits its biological activities through various pathways, including the inhibition of pro-inflammatory cytokines and the induction of apoptosis in cancer cells. (+)-Norpatchoulenol has also been shown to modulate the activity of various enzymes and receptors, including COX-2, NF-kB, and PPAR-gamma.
Effets Biochimiques Et Physiologiques
Studies have shown that (+)-Norpatchoulenol exhibits various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. (+)-Norpatchoulenol has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains. In addition, it has been shown to induce apoptosis in cancer cells, making it a promising candidate for the development of new cancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (+)-Norpatchoulenol in lab experiments include its potential therapeutic properties, its ability to modulate various enzymes and receptors, and its antimicrobial activity. However, there are also limitations to using (+)-Norpatchoulenol in lab experiments. Its complex synthesis process and high cost make it difficult to obtain in large quantities. In addition, its potential toxicity and lack of long-term safety data make it challenging to use in clinical trials.
Orientations Futures
There are several future directions for the study of (+)-Norpatchoulenol. One area of research is the development of new drugs based on its potential therapeutic properties. Another area of research is the investigation of its mechanism of action and its ability to modulate various enzymes and receptors. Additionally, more studies are needed to evaluate its long-term safety and potential toxicity. Overall, the study of (+)-Norpatchoulenol has the potential to lead to the development of new therapies for various diseases and conditions.
Méthodes De Synthèse
(+)-Norpatchoulenol can be synthesized through a multi-step process, starting with the reaction of beta-pinene with sulfuric acid to form pinene sulfate. The pinene sulfate is then reacted with sodium hydroxide to produce pinene oxide, which is further reacted with sodium borohydride to yield (+)-norpatchoulenol. The synthesis process of (+)-norpatchoulenol is complex and requires careful attention to detail to ensure the purity and quality of the final product.
Applications De Recherche Scientifique
(+)-Norpatchoulenol has been studied extensively for its potential use in various scientific research applications. It is commonly used as a flavor and fragrance agent in the food and beverage industry. (+)-Norpatchoulenol is also used in the development of new drugs due to its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, antimicrobial, and antitumor activities, making it a promising candidate for the treatment of various diseases.
Propriétés
Numéro CAS |
41429-52-1 |
|---|---|
Nom du produit |
(+)-Norpatchoulenol |
Formule moléculaire |
C14H22O |
Poids moléculaire |
206.32 g/mol |
Nom IUPAC |
(1S,3R,7R,8R)-2,2,8-trimethyltricyclo[5.3.1.03,8]undec-5-en-3-ol |
InChI |
InChI=1S/C14H22O/c1-12(2)10-6-8-13(3)11(9-10)5-4-7-14(12,13)15/h4-5,10-11,15H,6-9H2,1-3H3/t10-,11-,13+,14+/m0/s1 |
Clé InChI |
OSQSDJNIURJARY-CDGCEXEKSA-N |
SMILES isomérique |
C[C@@]12CC[C@H]3C[C@@H]1C=CC[C@]2(C3(C)C)O |
SMILES |
CC1(C2CCC3(C1(CC=CC3C2)O)C)C |
SMILES canonique |
CC1(C2CCC3(C1(CC=CC3C2)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1'-Benzyl-2-(4-methoxyphenyl)-9-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B191903.png)
